imidazol-1-yl(trimethyl)silane;pyridine
CAS No.: 8077-35-8
Cat. No.: VC3959752
Molecular Formula: C11H17N3Si
Molecular Weight: 219.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 8077-35-8 |
|---|---|
| Molecular Formula | C11H17N3Si |
| Molecular Weight | 219.36 g/mol |
| IUPAC Name | imidazol-1-yl(trimethyl)silane;pyridine |
| Standard InChI | InChI=1S/C6H12N2Si.C5H5N/c1-9(2,3)8-5-4-7-6-8;1-2-4-6-5-3-1/h4-6H,1-3H3;1-5H |
| Standard InChI Key | PFVKFOIOKNIZKY-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)N1C=CN=C1.C1=CC=NC=C1 |
| Canonical SMILES | C[Si](C)(C)N1C=CN=C1.C1=CC=NC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of two distinct moieties:
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Imidazol-1-yl(trimethyl)silane: A five-membered aromatic imidazole ring bonded to a trimethylsilyl (-Si(CH₃)₃) group at the N1 position.
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Pyridine: A six-membered aromatic ring with one nitrogen atom, acting as a Lewis base.
The interaction between the electron-deficient silicon center and the basic pyridine nitrogen enhances stability and modulates reactivity . The canonical SMILES representation (C[Si](C)(C)N1C=CN=C1.C1=CC=NC=C1) confirms the connectivity, while the InChIKey (PFVKFOIOKNIZKY-UHFFFAOYSA-N) provides a unique identifier for computational studies .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 219.36 g/mol | |
| Density | ~0.956 g/cm³ (estimated) | |
| Boiling Point | 93–94 °C (13 mmHg) | |
| Melting Point | -42 °C |
The density and boiling point are extrapolated from analogous N-trimethylsilylimidazole derivatives due to limited direct data . Pyridine’s volatility (boiling point: 115 °C) likely contributes to the compound’s distillation behavior .
Synthesis and Reaction Mechanisms
Silylation of Imidazole
The trimethylsilyl group is introduced via nucleophilic substitution. Imidazole reacts with chlorotrimethylsilane (Me₃SiCl) in the presence of pyridine as a base:
Pyridine neutralizes HCl, driving the reaction to completion .
Halodifluoromethylation
In fluoroorganic chemistry, the compound serves as a precursor for difluoromethylated heterocycles. Treatment with CF₂Br₂ and tetrabutylammonium bromide in DMF yields N-bromodifluoromethyl imidazole derivatives :
This method achieves >70% yield under optimized conditions .
Mechanistic Insights
The trimethylsilyl group acts as a protecting moiety, shielding the imidazole nitrogen during electrophilic substitutions. Pyridine facilitates deprotonation, enhancing silylation efficiency. In fluorination reactions, Me₃SiCl traps transient N-difluoromethyl anions, enabling isolation of stable intermediates like imidazol-1-yl-difluoromethyltrimethylsilane .
Applications in Organic Synthesis
Silylation Reagent
The compound derivatives silylate hydroxyl groups in alcohols, phenols, and carbohydrates, forming trimethylsilyl ethers. This protects sensitive functionalities during multi-step syntheses . For example, it converts glucose to its per-TMS derivative, enhancing volatility for gas chromatography.
Fluorinated Heterocycle Synthesis
Recent studies emphasize its utility in generating fluorinated pharmaceuticals. Reaction with tetrakis(dimethylamino)ethylene (TDAE) produces difluoromethyl anions, which trap electrophiles like benzaldehyde:
This methodology synthesizes COX-2 inhibitors and antifungal agents .
Organometallic Catalysis
The pyridine moiety coordinates transition metals (e.g., Pd, Ni), stabilizing catalysts in cross-coupling reactions. For instance, Suzuki-Miyaura couplings using Pd/imidazol-1-yl(trimethyl)silane;pyridine complexes show 85–90% yield in aryl-aryl bond formation.
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Flammability | GHS02 | Store away from ignition sources |
| Acute Toxicity | GHS07 | Use fume hood; avoid inhalation |
The compound’s flammability (flash point: 80.5±18.7 °C) and pyridine’s toxicity necessitate strict safety protocols .
Environmental Impact
No ecotoxicity data are available, but its persistence in aquatic systems is predicted due to the stable Si-C bond. Incineration with alkaline scrubbers is recommended for disposal .
Future Research Directions
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Pharmaceutical Applications: Expanding the synthesis of 18F-labeled PET tracers via fluorodemethylation .
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Materials Science: Developing silicon-based polymers with imidazole-pyridine ligands for gas separation membranes.
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Green Chemistry: Replacing DMF with ionic liquids to improve reaction sustainability .
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